molecular formula C22H17FN2O3 B277983 2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide

2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide

Cat. No. B277983
M. Wt: 376.4 g/mol
InChI Key: KLEUCFFSPMBCSJ-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a benzamide derivative that has shown promising results in scientific studies related to its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and viral replication. The compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation by inhibiting the production of pro-inflammatory cytokines, and inhibit viral replication by interfering with viral protein synthesis.

Advantages and Limitations for Lab Experiments

2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, the compound has not yet been extensively studied in vivo, and its potential toxicity and side effects are not well understood.

Future Directions

There are several future directions for research on 2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide. One potential direction is to further investigate the compound's potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another direction is to study the compound's potential as an anti-inflammatory agent, particularly in the context of autoimmune diseases. Additionally, further research is needed to determine the compound's potential as an antiviral agent and to better understand its mechanism of action.

Synthesis Methods

The synthesis of 2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide involves the reaction of 5-methyl-3H-1,3-benzoxazole-2-carbaldehyde, 2-fluorobenzoyl chloride, and 4-hydroxycyclohexanone in the presence of a base such as potassium carbonate. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide has shown potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. The compound has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antiviral agent.

properties

Molecular Formula

C22H17FN2O3

Molecular Weight

376.4 g/mol

IUPAC Name

2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide

InChI

InChI=1S/C22H17FN2O3/c1-12-7-8-19-18(9-12)25-22(28-19)16-11-14(10-13(2)20(16)26)24-21(27)15-5-3-4-6-17(15)23/h3-11,25H,1-2H3,(H,24,27)/b22-16+

InChI Key

KLEUCFFSPMBCSJ-CJLVFECKSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)O/C(=C/3\C=C(C=C(C3=O)C)NC(=O)C4=CC=CC=C4F)/N2

SMILES

CC1=CC2=C(C=C1)OC(=C3C=C(C=C(C3=O)C)NC(=O)C4=CC=CC=C4F)N2

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C3C=C(C=C(C3=O)C)NC(=O)C4=CC=CC=C4F)N2

Origin of Product

United States

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